2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide
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Description
2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinazoline family and has a complex structure that makes it an interesting target for synthesis and study.
Safety And Hazards
Like all chemicals, quinazolines and acetamides should be handled with care. They should be stored in a cool, dry place and should not be ingested or come into contact with the skin or eyes1.
Future Directions
The study of quinazolines and acetamides is a very active area of research, with many potential applications in medicine and materials science. Future research will likely focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications1.
Please note that this is a general overview and may not apply specifically to “2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide”. For more specific information, you may need to consult scientific literature or conduct laboratory experiments. Always remember to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-15(2)9-10-24-21(28)14-31-23-26-20-8-6-5-7-19(20)22(27-23)25-16-11-17(29-3)13-18(12-16)30-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHFUOAKOGTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide |
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